An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid
An In-depth Technical Guide on (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid
This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, also known as (S)-α-acetolactic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, metabolic role, and its significance as a target for drug and herbicide development.
Core Properties
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is a chiral α-hydroxy acid that plays a crucial role as an intermediate in the biosynthesis of branched-chain amino acids.[1] It is a metabolite found in various organisms, including Escherichia coli and mice.[2]
Physicochemical Properties
A summary of the key physicochemical properties of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H8O4 | [2] |
| Molecular Weight | 132.11 g/mol | [2] |
| CAS Number | 71698-08-3 | [2] |
| Appearance | Solid | [2] |
| XLogP3 | -0.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Complexity | 151 | [2] |
Stability
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is an unstable compound that can undergo spontaneous decarboxylation, particularly in acidic conditions and at elevated temperatures.[3] This reaction primarily yields acetoin.[1][3] The stability of α-acetolactate is crucial in biological systems and for its in vitro handling and analysis. Studies have shown that its stability is temperature-dependent, with degradation occurring more rapidly at higher temperatures.[2]
Biological Role and Signaling Pathway
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine.[1] This metabolic pathway is essential in plants, bacteria, fungi, and archaea.[4]
The synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][4] ALS catalyzes the condensation of two molecules of pyruvate to form (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.[1] This is the first committed step in the BCAA biosynthesis pathway.
The fate of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is twofold. It can be converted to α,β-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI), leading to the synthesis of valine and leucine. Alternatively, it can be decarboxylated by the enzyme acetolactate decarboxylase (ALDC) to produce acetoin.[1]
Relevance in Drug and Herbicide Development
Acetolactate synthase (ALS) is a well-established target for the development of herbicides.[4][5] Several classes of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthiobenzoates, and sulfonylaminocarbonyltriazolinones, act by inhibiting ALS, thereby blocking the synthesis of essential branched-chain amino acids and leading to plant death.[4][5]
The development of resistance to these herbicides in weeds is a significant agricultural problem, often arising from mutations in the ALS gene.[6] Understanding the interaction between inhibitors and ALS is crucial for designing new, effective herbicides and for managing resistance.
The table below summarizes the inhibitory constants (Ki) of various herbicide classes against acetolactate synthase.
| Herbicide Class | Example | Ki Value | Source |
| Sulfonylureas | Chlorimuron ethyl | 74.7 ± 6.1 nM | [7] |
| Imidazolinones | Imazaquin | ~3.0 µM | [7] |
| Pyrimidinylthiobenzoates | Bispyribac sodium | 40.9 ± 6.1 nM | [7] |
Experimental Protocols
Enzymatic Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid
This protocol describes a representative method for the enzymatic synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using acetolactate synthase.
Materials:
-
Purified acetolactate synthase (ALS) from a suitable source (e.g., Lactococcus lactis).[8]
-
Sodium pyruvate
-
Thiamine pyrophosphate (ThDP)
-
Flavin adenine dinucleotide (FAD)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (pH 6.5)
-
3 M Sulfuric acid (H2SO4) for quenching the reaction
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 70 mM sodium pyruvate, 1 mM ThDP, 10 µM FAD, and 1 mM MgCl2.[8][9]
-
Initiate the reaction by adding a purified preparation of acetolactate synthase to the reaction mixture. A typical enzyme concentration would be in the range of 10-50 µg/mL, but the optimal concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time can be optimized to achieve the desired conversion.
-
Terminate the reaction by adding an equal volume of 3 M H2SO4. This will also facilitate the decarboxylation of the product to acetoin for quantification if desired.[9]
-
For the isolation of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, the reaction should be stopped by a non-acidic method, such as rapid cooling and immediate purification.
Purification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic Acid
Due to its instability, the purification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid requires gentle methods and is often performed at low temperatures.
Materials:
-
Anion exchange chromatography column (e.g., Mono Q)
-
Gradient HPLC system
-
Buffers for chromatography (e.g., Tris-HCl or phosphate buffer with a salt gradient)
Procedure:
-
After stopping the enzymatic synthesis reaction, clarify the mixture by centrifugation to remove the enzyme and any precipitated material.
-
Load the supernatant onto a pre-equilibrated anion exchange chromatography column.
-
Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for the presence of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using a suitable analytical method such as HPLC-UV.
-
Pool the fractions containing the purified product and desalt if necessary. Store the purified compound at low temperatures (e.g., -80°C) to minimize degradation.
Quantitative Analysis by HPLC-UV
This protocol provides a general framework for the quantitative analysis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid by HPLC-UV. For α-keto acids, derivatization is often employed to enhance detection.[10]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil Gold aQ)[11]
-
Mobile phase: Acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid).[11][12]
-
Derivatizing agent (optional, e.g., o-phenylenediamine for α-keto acids).[10]
Procedure:
-
Sample Preparation: Acidify the samples to a pH < 2 to ensure the compound is in its protonated form, which improves retention on a reversed-phase column.[11] If derivatization is used, follow the specific protocol for the chosen reagent.[10]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer. The exact gradient will need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as the molecule lacks a strong chromophore.[11]
-
-
Quantification: Prepare a calibration curve using standards of known concentrations. The concentration of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid in the samples can be determined by comparing their peak areas to the calibration curve.
Spectroscopic Characterization
While specific, readily available NMR spectra for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid are limited in the literature, characterization would typically involve ¹H and ¹³C NMR spectroscopy. Based on the structure, the following characteristic signals would be expected:
-
¹H NMR: A singlet for the methyl group adjacent to the hydroxyl and carboxyl groups, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton (which may exchange with D2O).
-
¹³C NMR: Resonances for the carboxyl carbon, the ketone carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the two methyl carbons.
Researchers can obtain detailed structural information by performing 1D and 2D NMR experiments on a purified sample.[13][14]
References
- 1. Acetolactic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Isolation and purification of acetolactate synthase and acetolactate decarboxylase from a Lactococcus lactis culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pepolska.pl [pepolska.pl]
- 13. Identification and characterization of the alpha-acetolactate synthase gene from Lactococcus lactis subsp. lactis biovar diacetylactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
